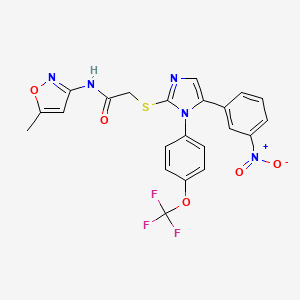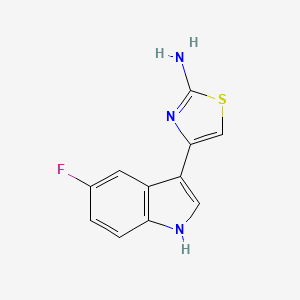![molecular formula C18H25FN2OS B3008204 3-(2-Fluorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one CAS No. 2415511-81-6](/img/structure/B3008204.png)
3-(2-Fluorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as F-Phenibut, and it belongs to the family of phenibut derivatives. Phenibut is a GABA analogue that is widely used as a nootropic and anxiolytic agent. F-Phenibut is a modified version of phenibut that has a fluorine atom attached to the phenyl ring, which enhances its pharmacological properties.
Mecanismo De Acción
F-Phenibut exerts its pharmacological effects by binding to GABA receptors in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and its activation leads to a decrease in neuronal excitability. F-Phenibut enhances GABAergic neurotransmission by binding to GABA receptors and increasing the release of GABA. This leads to a decrease in neuronal activity and a reduction in anxiety and stress.
Efectos Bioquímicos Y Fisiológicos
F-Phenibut has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease anxiety and stress levels, improve mood, and enhance cognitive function. F-Phenibut has also been shown to have neuroprotective properties, protecting neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of F-Phenibut is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying GABAergic neurotransmission and its role in various physiological and pathological conditions. However, F-Phenibut is not without limitations. Its high potency can make it difficult to study its effects at lower concentrations, and its potential for abuse and dependence must be taken into consideration when using it in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research on F-Phenibut. One area of interest is its potential use in the treatment of anxiety disorders and depression. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions. Another area of interest is its potential use as a cognitive enhancer. Future studies should focus on the mechanisms underlying its cognitive-enhancing effects and its potential use in the treatment of cognitive impairment. Additionally, further research is needed to determine the long-term effects of F-Phenibut use and its potential for abuse and dependence.
Métodos De Síntesis
The synthesis of F-Phenibut involves the reaction of 2-fluorophenylacetic acid with thiolane-3-carboxylic acid to form 2-fluorophenylthioacetic acid. The resulting compound is then reacted with 1,4-diazepane to form F-Phenibut. The synthesis of F-Phenibut has been optimized to improve yield and purity, and it can be performed using standard laboratory techniques.
Aplicaciones Científicas De Investigación
F-Phenibut has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anxiolytic, nootropic, and neuroprotective properties. F-Phenibut has been investigated for its potential use in the treatment of anxiety disorders, depression, and cognitive impairment. It has also been studied for its ability to enhance cognitive function and memory.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2OS/c19-17-5-2-1-4-15(17)6-7-18(22)21-10-3-9-20(11-12-21)16-8-13-23-14-16/h1-2,4-5,16H,3,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRDGYFXSAHLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCC2=CC=CC=C2F)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(tert-butyl)benzyl]-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008121.png)
![1-[(2-Chloro-5-nitrophenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B3008124.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B3008129.png)
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3008130.png)
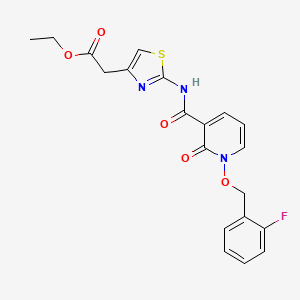
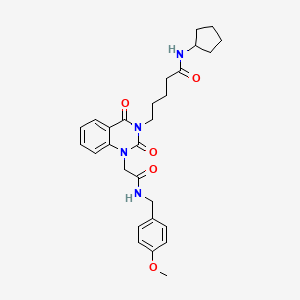

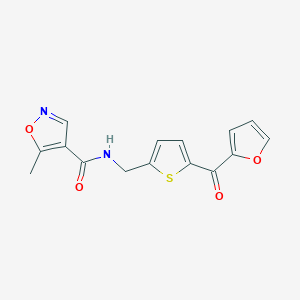
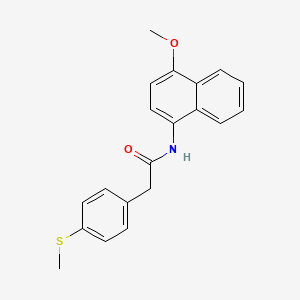
![N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B3008139.png)
